molecular formula C21H27N5O2S B2973348 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione CAS No. 335403-20-8

3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2973348
CAS No.: 335403-20-8
M. Wt: 413.54
InChI Key: FTLMXWVNPPLVFC-UHFFFAOYSA-N
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Description

  • Starting materials: 2-(piperidin-1-yl)ethyl chloride
  • Reaction conditions: Nucleophilic substitution in the presence of a base
  • Step 4: Thiolation

    • Starting materials: Thiolating agent such as thiourea
    • Reaction conditions: Reflux in ethanol
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenylethyl and piperidinyl groups through nucleophilic substitution reactions. The sulfanyl group is then introduced via thiolation reactions.

    • Step 1: Synthesis of the Purine Core

      • Starting materials: 6-chloropurine, methylamine
      • Reaction conditions: Reflux in ethanol

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

      Substitution: The aromatic and aliphatic positions can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

      Reducing agents: Sodium borohydride, lithium aluminum hydride

      Substitution reagents: Halides, bases like sodium hydride

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Alcohol derivatives

      Substitution: Various substituted purine derivatives

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in coordination chemistry for catalysis.

      Material Science:

    Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

      Receptor Binding: Studied for its binding affinity to various biological receptors.

    Medicine

      Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

      Drug Development: Used as a lead compound in the development of new pharmaceuticals.

    Industry

      Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

      Biotechnology: Employed in the development of biosensors and diagnostic tools.

    Mechanism of Action

    The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl and piperidinyl groups enhance its binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The purine core is crucial for its interaction with nucleotide-binding sites, affecting various biochemical pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • Caffeine (1,3,7-trimethylxanthine)
    • Theobromine (3,7-dimethylxanthine)
    • Theophylline (1,3-dimethylxanthine)

    Uniqueness

    Compared to these similar compounds, 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione possesses unique substituents that enhance its chemical reactivity and biological activity. The presence of the phenylethyl and piperidinyl groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

    This detailed overview highlights the significance of this compound in scientific research and industrial applications

    Properties

    IUPAC Name

    3-methyl-7-(2-phenylethyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27N5O2S/c1-24-18-17(19(27)23-20(24)28)26(13-10-16-8-4-2-5-9-16)21(22-18)29-15-14-25-11-6-3-7-12-25/h2,4-5,8-9H,3,6-7,10-15H2,1H3,(H,23,27,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FTLMXWVNPPLVFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H27N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    413.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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